molecular formula C17H16ClN3O2S B2680898 (5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-67-5

(5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2680898
CAS No.: 851807-67-5
M. Wt: 361.84
InChI Key: GKQACWBNEHWAES-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications

One Pot Synthesis of Low Cost Emitters with Large Stokes' Shift

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the compound , were synthesized in a one-pot, three-component condensation process. These compounds exhibit remarkable optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for use in luminescent materials and potentially in optical devices. The study highlights the synthesis of low-cost emitters that could be dispersed in transparent materials for various applications, such as display technologies and bioimaging (Volpi et al., 2017).

Crystal and Molecular Structure Analysis

The molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was elucidated through spectroscopic techniques and X-ray diffraction (XRD) study. This research underscores the importance of structural analysis in understanding the chemical and physical properties of novel compounds, which is crucial for their application in drug design, materials science, and catalysis (Lakshminarayana et al., 2009).

Synthesis of PET Agents for Imaging in Parkinson's Disease

A reference standard and its precursor, bearing structural similarities to the requested compound, were synthesized for use as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. This application demonstrates the role of such compounds in developing diagnostic tools for neurodegenerative diseases, highlighting the intersection between organic synthesis and biomedical research (Wang et al., 2017).

Corrosion Inhibition for Mild Steel

Pyrazole derivatives, similar in structure to the queried compound, were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study illustrates the application of such compounds in industrial maintenance, specifically in protecting metals from corrosive environments. This research is pertinent to the fields of materials science and engineering, providing insights into the development of more effective and environmentally friendly corrosion inhibitors (Yadav et al., 2015).

Synthesis and Antimicrobial Activity

Compounds structurally related to the query have been synthesized and tested for antimicrobial activity, showcasing their potential as leads in the development of new antimicrobial agents. This application is crucial in the pharmaceutical industry, particularly in the ongoing search for novel antibiotics to combat resistant bacterial strains (Patel et al., 2011).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-23-15-5-4-13(18)9-14(15)16(22)21-8-7-20-17(21)24-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQACWBNEHWAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.